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Compound of Interest

Compound Name: 3-Ethylindolin-2-one

Cat. No.: B169619

An In-depth Technical Guide on the Core Spectroscopic Characterization of 3-Ethylindolin-2-
one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for the compound 3-Ethylindolin-2-one. Due to the limited availability
of public experimental spectra for this specific molecule, this guide presents predicted
spectroscopic data generated through computational methods. These predictions offer valuable
insights into the expected spectral characteristics and serve as a reference for the structural
elucidation of 3-Ethylindolin-2-one.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and mass spectrometry data
for 3-Ethylindolin-2-one. These values were calculated using reputable chemical software and
provide a foundational dataset for researchers.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts () and Coupling Constants (J) for 3-Ethylindolin-
2-one.
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Proton Assignment Prt-?‘dicted Chemical Pred-ict.e(-JI Predicted Co-upling
Shift (ppm) Multiplicity Constant (J) in Hz

H-1 (NH) ~8.2 Singlet (broad)

H-4 ~7.2 Triplet ~7.5

H-5 ~7.0 Triplet ~7.5

H-6 ~6.9 Doublet ~7.7

H-7 ~7.1 Doublet ~7.7

H-3 (CH) ~3.5 Triplet ~6.0

H-8 (CHz) ~1.8 Quintet ~7.4

H-9 (CHs) ~0.9 Triplet ~7.4

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and are subject to solvent
effects and the specific computational model used.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts (d) for 3-Ethylindolin-2-one.
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Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (C=0) ~178
C-7a ~142
C-3a ~130
C-14 ~128
C-5 ~124
C-6 ~122
C-7 ~110
C-3 ~45
C-8 (CH2) ~28
C-9 (CHs) ~11

Note: Predicted chemical shifts are referenced to TMS (0 ppm) and can vary based on the
solvent and prediction algorithm.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks and Relative Intensities for 3-Ethylindolin-2-one (Electron
lonization).

. Predicted Relative
Predicted m/z . Proposed Fragment lon
Intensity (%)

161 100 [M]* (Molecular lon)
133 80 [M - C2H4]*

132 95 [M - C2Hs]*

104 50 [M - C2Hs - COJ*

77 40 [CeHs]*
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Note: Fragmentation patterns are predictions and may vary under different experimental
conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized
protocols suitable for a small organic molecule like 3-Ethylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethylindolin-2-one in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

» Data Processing:

[¢]

Apply Fourier transformation to the free induction decay (FID).

[e]

Phase the resulting spectrum.

o

Calibrate the chemical shift scale using the TMS signal.

[¢]

Integrate the signals to determine the relative number of protons.
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o Analyze the multiplicities and coupling constants to deduce the proton connectivity.
2.1.2. 13C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of 3-Ethylindolin-2-one in 0.6-0.7 mL of a deuterated solvent.

 Instrumentation: Use the same NMR spectrometer as for *H NMR.
o Data Acquisition:

o Acquire the 3C NMR spectrum using a standard proton-decoupled pulse sequence to
simplify the spectrum to single lines for each carbon.

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.

» Data Processing:

o Process the data similarly to the *H NMR spectrum (Fourier transformation, phasing, and
calibration). The solvent signal is often used for chemical shift referencing.

Mass Spectrometry (MS)

2.2.1. Electron lonization (El) Mass Spectrometry

e Sample Introduction: Introduce a small amount of the solid or a dilute solution of 3-
Ethylindolin-2-one into the mass spectrometer, typically via a direct insertion probe or after
separation by gas chromatography (GC-MS).

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion
source. This will cause ionization and fragmentation of the molecule.

e Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge
ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion
abundance versus m/z.
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« Data Analysis:

o l|dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

o Analyze the fragmentation pattern to gain structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
3-Ethylindolin-2-one.
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Caption: Workflow for the spectroscopic characterization of 3-Ethylindolin-2-one.

 To cite this document: BenchChem. [3-Ethylindolin-2-one NMR and mass spectrometry
data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b169619#3-ethylindolin-2-one-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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